molecular formula C15H21NO4 B6332914 (R)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid CAS No. 132606-01-0

(R)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid

Cat. No.: B6332914
CAS No.: 132606-01-0
M. Wt: 279.33 g/mol
InChI Key: YAZAEQMKZMDWPI-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its complex structure, which includes a benzyloxycarbonyl group, an amino group, and a methylpentanoic acid backbone. The presence of these functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.

Chemical Reactions Analysis

Types of Reactions

®-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include various protected amino acids, primary amines, and substituted derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

®-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Applied in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid: The enantiomer of the compound, which may exhibit different biological activities.

    N-Benzyloxycarbonyl-L-leucine: A similar compound with a different amino acid backbone.

    N-Benzyloxycarbonyl-D-leucine: The enantiomer of N-Benzyloxycarbonyl-L-leucine.

Uniqueness

®-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid is unique due to its specific chiral configuration and the presence of the benzyloxycarbonyl protecting group. This combination allows for selective reactions and interactions, making it a valuable tool in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(2R)-4-methyl-2-(phenylmethoxycarbonylaminomethyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)8-13(14(17)18)9-16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZAEQMKZMDWPI-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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